molecular formula C25H27N3O4S B3018591 4-ethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide CAS No. 393834-56-5

4-ethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Cat. No. B3018591
CAS RN: 393834-56-5
M. Wt: 465.57
InChI Key: ZYBADLQNZLGRBC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry or drug discovery. It contains functional groups such as ether, amide, and sulfonyl, which are common in pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical chemistry techniques .

Scientific Research Applications

Anti-Tubercular Activity

The compound has been investigated for its anti-tubercular properties. In a study by Singireddi et al., novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds demonstrated low cytotoxicity to human cells, making them promising candidates for further development .

Antiviral Potential

While not extensively explored, the compound’s structural features suggest potential antiviral activity. Analogous derivatives have shown enhanced antiviral effects when certain functional groups are introduced. Further investigations could reveal its efficacy against specific viral pathogens .

Metal-Free Synthesis of N-(Pyridin-2-yl)amides

The compound’s pyridine moiety makes it an interesting candidate for metal-free synthesis. N-(Pyridin-2-yl)amides were successfully formed via C–C bond cleavage promoted by I2 and TBHP. This mild and efficient reaction pathway could find applications in organic synthesis .

Photophysical Properties

Exploring the compound’s photophysical properties, such as fluorescence or phosphorescence, could lead to applications in imaging, sensors, or optoelectronic devices.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be definitively identified. Similar compounds have been found to target thiol proteases , which participate in intracellular degradation and turnover of proteins and have been implicated in tumor invasion and metastasis .

Mode of Action

It is believed to interact with its targets through a series of molecular interactions . The compound may bind to the active sites of its target proteins, leading to changes in their function.

Biochemical Pathways

The compound likely affects several biochemical pathways due to its interaction with thiol proteases . These enzymes are involved in various cellular processes, including protein degradation and turnover. By inhibiting these enzymes, the compound could potentially disrupt these processes, leading to downstream effects such as reduced tumor invasion and metastasis .

Pharmacokinetics

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that the compound may have good bioavailability and can effectively reach its target sites in the body.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential interaction with multiple targets and pathways. One expected outcome is the inhibition of protein degradation and turnover due to the compound’s interaction with thiol proteases . This could potentially lead to reduced tumor invasion and metastasis .

properties

IUPAC Name

4-ethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-2-32-22-12-8-19(9-13-22)25(29)27-21-10-14-23(15-11-21)33(30,31)28-17-4-3-7-24(28)20-6-5-16-26-18-20/h5-6,8-16,18,24H,2-4,7,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBADLQNZLGRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

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